

Potential Interactions of 2C-G with Monoamine Oxidase (MAO) Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2C-G (hydrochloride)

Cat. No.: B158026

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the potential interactions between 2,5-dimethoxy-3,4-dimethylphenethylamine (2C-G) and monoamine oxidase (MAO) enzymes. Due to a lack of specific experimental data for 2C-G, this paper extrapolates potential interactions based on the known pharmacology of the 2C class of phenethylamines. It summarizes available quantitative data for structurally related 2C compounds, details a generalized experimental protocol for assessing MAO inhibition, and provides visualizations of the relevant biochemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2C-G is a synthetic psychedelic phenethylamine first synthesized by Alexander Shulgin. Like other compounds in the 2C series, its primary mechanism of action is believed to be agonism at serotonin 5-HT2A receptors.^[1] The metabolism of phenethylamines, particularly those with psychedelic properties, is a critical area of research for understanding their pharmacokinetics, pharmacodynamics, and potential for drug-drug interactions. Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are key enzymes in the metabolism of monoamine neurotransmitters and various xenobiotics, including phenethylamines.

Deamination is a major metabolic pathway for the 2C class of compounds.^[2] Studies on various 2C analogues have confirmed that both MAO-A and MAO-B are the primary enzymes involved in this process.^[2] Inhibition of these enzymes can lead to an increase in the bioavailability of the parent compound and other monoamines, potentially resulting in serious

adverse effects, including hypertensive crisis or serotonin syndrome. Therefore, understanding the interaction of 2C-G with MAO enzymes is of significant toxicological and pharmacological importance.

This guide addresses the current knowledge gap regarding 2C-G's specific interactions with MAO-A and MAO-B.

Data Presentation: MAO Inhibition by 2C Compounds

As of the date of this publication, there is no publicly available quantitative data specifically detailing the inhibition of MAO-A or MAO-B by 2C-G. However, a 2018 study by Wagmann et al. investigated the MAO inhibitory potential of several other 2C compounds.[\[1\]](#) The IC₅₀ values from this study are summarized in Table 1 to provide a comparative context for the potential, yet unconfirmed, activity of 2C-G. The data generally indicates that while some 2C compounds exhibit inhibitory activity, it is generally in the micromolar range.[\[1\]](#)

Compound	MAO-A IC50 (μM)	MAO-B IC50 (μM)
2C-G	No Data Available	No Data Available
2C-B	>250	180
2C-D	125	13
2C-E	>250	110
2C-H	>250	>250
2C-I	>250	160
2C-N	10	1.7
2C-P	20	2.5
2C-T-2	10	15
2C-T-7	15	2.5

Table 1: IC50 values for the inhibition of human MAO-A and MAO-B by various 2C compounds. Data extracted from Wagmann et al. (2018).[\[1\]](#)

Experimental Protocols

To determine the inhibitory potential of 2C-G on MAO-A and MAO-B, a standardized in vitro enzyme inhibition assay can be employed. The following protocol is a generalized methodology based on established procedures for testing phenethylamines.[\[1\]](#)

Objective: To determine the 50% inhibitory concentration (IC50) of 2C-G for both MAO-A and MAO-B enzymes.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- 2C-G hydrochloride

- Kynuramine (MAO-A substrate)
- Benzylamine (MAO-B substrate)
- Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
- Clorgyline (selective MAO-A inhibitor, positive control)
- Selegiline (selective MAO-B inhibitor, positive control)
- Multi-well plates (e.g., 96-well plates)
- Spectrofluorometer or a UV-Vis spectrophotometer

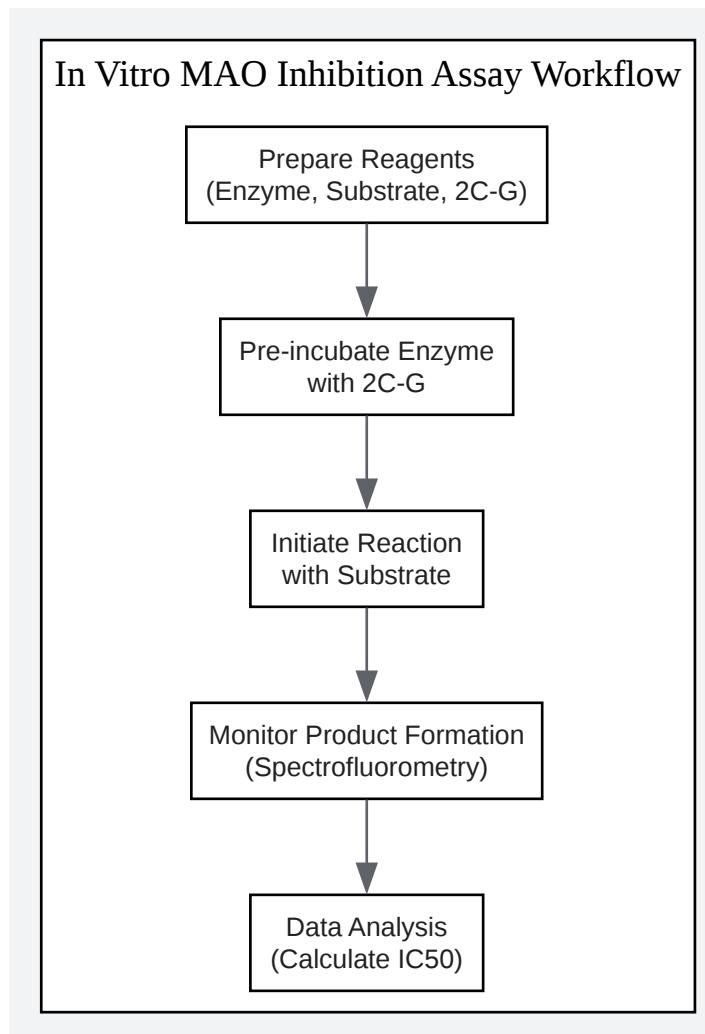
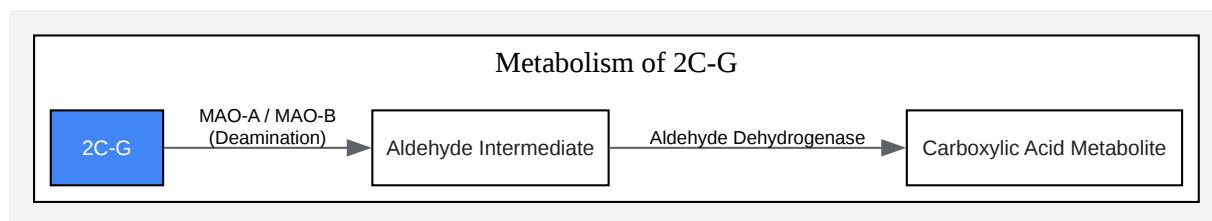
Procedure:

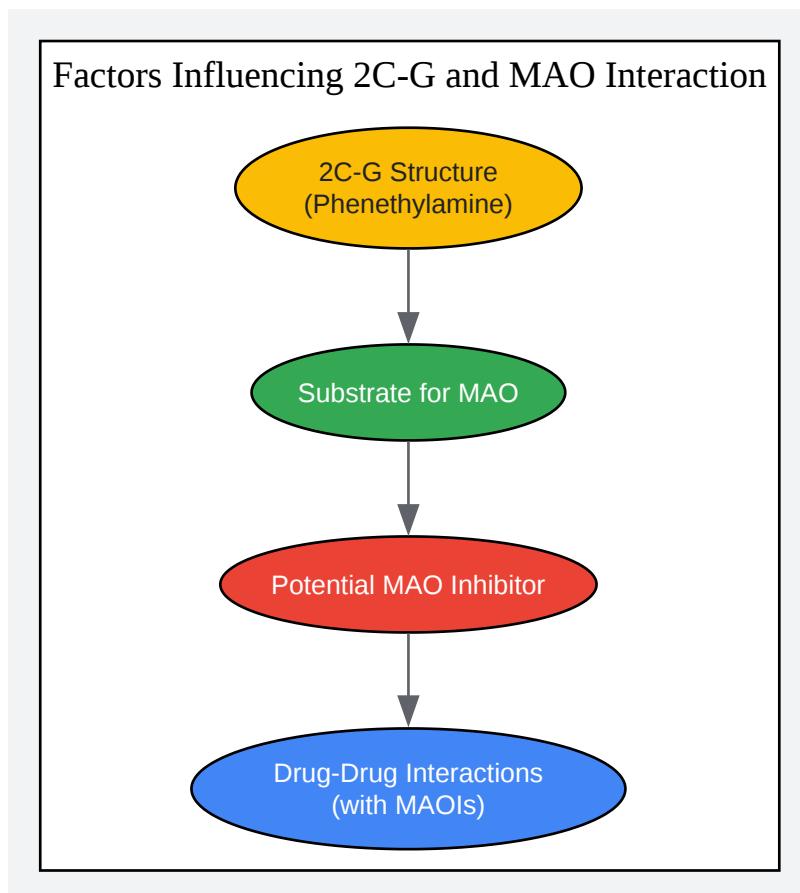
- Preparation of Reagents:
 - Prepare stock solutions of 2C-G, clorgyline, and selegiline in a suitable solvent (e.g., DMSO or water).
 - Prepare working solutions of the inhibitors and substrates in the phosphate buffer.
 - Prepare the MAO-A and MAO-B enzyme solutions in the buffer to a final concentration that yields a measurable rate of substrate turnover.
- Enzyme Inhibition Assay:
 - In a multi-well plate, add the phosphate buffer, the enzyme solution (MAO-A or MAO-B), and varying concentrations of 2C-G (or the control inhibitor).
 - Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
 - Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

- Monitor the reaction progress over time by measuring the change in fluorescence or absorbance of the product. The oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which is fluorescent. The oxidation of benzylamine by MAO-B can be coupled to a secondary reaction that produces a chromogenic or fluorogenic product.
- Data Analysis:
 - Calculate the initial reaction velocities for each inhibitor concentration.
 - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Interactions of 2C-G with Monoamine Oxidase (MAO) Enzymes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b158026#potential-interactions-of-2c-g-with-monoamine-oxidase-mao-enzymes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com